molecular formula C17H19BrO B7862174 (3-Bromophenyl)(4-butylphenyl)methanol

(3-Bromophenyl)(4-butylphenyl)methanol

Cat. No.: B7862174
M. Wt: 319.2 g/mol
InChI Key: JNOLQBRDXWLYAU-UHFFFAOYSA-N
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Description

General Overview of Diarylmethanols and Tertiary Benzylic Alcohols in Organic Synthesis

Diarylmethanols and tertiary benzylic alcohols are pivotal intermediates and structural motifs in the field of organic synthesis. Their value stems from the versatile reactivity of the benzylic hydroxyl group, which can be readily transformed into a variety of other functional groups. researchgate.net These compounds are often synthesized through the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to aromatic aldehydes or ketones. benthamdirect.com More contemporary methods include nickel-catalyzed additions of arylboronic acids to aryl aldehydes, offering a practical route to diarylmethanols. benthamdirect.com

The benzylic position of these alcohols is activated towards both nucleophilic substitution and elimination reactions due to the ability of the adjacent aryl group(s) to stabilize carbocationic intermediates through resonance. This inherent reactivity makes them valuable precursors for the synthesis of diarylmethanes, triarylmethanes, and other complex molecular architectures. nih.gov For instance, the hydroxyl group can be substituted by halides, azides, or other nucleophiles, often under acidic conditions. researchgate.net Furthermore, they can undergo dehydration to form corresponding alkenes or be oxidized to ketones.

Significance of Aryl-Substituted Alcohols in Contemporary Chemical Research

Aryl-substituted alcohols, including diarylmethanols and tertiary benzylic alcohols, are of profound importance in modern chemical research, particularly in medicinal chemistry and materials science. The diarylmethanol core is a key structural feature in numerous biologically active compounds and pharmaceutical agents. nih.gov For example, molecules within this class have been investigated for their potential as antimalarial, antifungal, and anticancer agents. nih.govnih.gov Their structural framework allows for diverse substitutions on the aryl rings, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile.

In addition to their pharmaceutical applications, these alcohols serve as crucial building blocks in the synthesis of functional materials. The ability to introduce various substituents onto the aromatic rings makes them versatile precursors for polymers, dyes, and liquid crystals. The study of their chemical transformations continues to be an active area of research, with new catalytic methods being developed for their stereoselective synthesis and derivatization. nih.gov

Structural Features and Reactivity Context of (3-Bromophenyl)(4-butylphenyl)methanol within the Class of Tertiary Benzylic Alcohols

This compound is a tertiary benzylic alcohol with distinct structural features that dictate its reactivity. The central carbinol carbon is attached to two different phenyl rings: one substituted with a bromine atom at the meta-position and the other with a butyl group at the para-position.

Structural Features:

FeatureDescription
Chiral Center The carbinol carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers.
3-Bromo Substituent The bromine atom is an electron-withdrawing group, primarily through its inductive effect. This decreases the electron density of the attached phenyl ring.
4-Butyl Substituent The butyl group is an electron-donating group through its inductive and hyperconjugation effects. This increases the electron density of its phenyl ring.
Tertiary Alcohol The hydroxyl group is attached to a tertiary carbon, which influences its reactivity, particularly in substitution and elimination reactions.

Reactivity Context:

The reactivity of this compound is governed by the electronic effects of its substituents. The stability of the benzylic carbocation formed upon protonation and loss of water is a key factor in its reactions.

Nucleophilic Substitution (SN1 type): Due to the potential for forming a relatively stable tertiary benzylic carbocation, the compound is expected to readily undergo SN1-type reactions. In the presence of a protic acid and a nucleophile, the hydroxyl group can be protonated, leave as a water molecule, and be replaced by the nucleophile.

Dehydration (E1 type): Acid-catalyzed dehydration is a likely reaction pathway, leading to the formation of 1-(3-bromophenyl)-1-(4-butylphenyl)ethene. This reaction would also proceed through the formation of the tertiary benzylic carbocation intermediate.

Oxidation: As a tertiary alcohol, this compound is resistant to oxidation under conditions that would typically oxidize primary or secondary alcohols (e.g., those that require the removal of a hydrogen atom from the carbinol carbon). Harsh oxidizing conditions would likely lead to the cleavage of carbon-carbon bonds.

The presence of the bromine atom also provides a reactive handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the introduction of a wide variety of other functional groups at that position. This makes this compound a potentially versatile intermediate for the synthesis of more complex, polyfunctional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-butylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12,17,19H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOLQBRDXWLYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromophenyl 4 Butylphenyl Methanol

Organometallic Approaches

Organometallic reagents are characterized by a carbon-metal bond, which imparts significant nucleophilic character (carbanionic character) to the carbon atom. This allows them to readily attack electrophilic centers, such as the carbonyl carbon of an aldehyde. chemistryconnected.com The synthesis of (3-Bromophenyl)(4-butylphenyl)methanol can be envisioned via two primary retrosynthetic pathways, both relying on the reaction between an organometallic reagent and an aldehyde.

Retrosynthetic Pathways:

Route A: 3-Bromophenyl organometallic reagent + 4-Butylbenzaldehyde (B75662)

Route B: 4-Butylphenyl organometallic reagent + 3-Bromobenzaldehyde (B42254)

The Grignard reaction is a cornerstone of carbon-carbon bond formation. It involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. mnstate.edu For the synthesis of the target molecule, this would involve the nucleophilic addition of a Grignard reagent to an aldehyde, followed by an acidic workup to protonate the resulting alkoxide. miracosta.edu

The Grignard reagent is prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edumiracosta.edu It is critical to maintain strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. miracosta.edu

Following Route A, phenylmagnesium bromide would be prepared from 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene (B47543) and magnesium turnings. This reagent would then be added to a solution of 4-butylbenzaldehyde. The nucleophilic 3-bromophenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The intermediate magnesium alkoxide is then hydrolyzed in a subsequent step with aqueous acid (e.g., HCl or H₂SO₄) to yield the final product, this compound. miracosta.edu

Reagent TypeAryl Halide PrecursorCarbonyl CompoundSolvent
Grignard Reagent1-Bromo-3-iodobenzene4-ButylbenzaldehydeAnhydrous Diethyl Ether or THF
Grignard Reagent1-Bromo-4-butylbenzene3-BromobenzaldehydeAnhydrous Diethyl Ether or THF

Organolithium and organozinc reagents offer alternative, and sometimes more selective, pathways for the synthesis of diarylmethanols. They are often prepared through different mechanisms than Grignard reagents and can exhibit unique reactivity profiles.

Organolithium reagents can be generated through a halogen-metal exchange, a process particularly efficient for aryl bromides. In this method, an aryl bromide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ether solvent. researchgate.netnih.gov The reaction involves the exchange of the bromine atom for a lithium atom, forming an aryllithium species. princeton.edu

For the synthesis of this compound via Route A, one could start with 1,3-dibromobenzene. Careful control of stoichiometry (one equivalent of n-BuLi) and temperature can promote a selective mono-lithium-bromine exchange to generate 3-bromophenyllithium. This highly reactive organolithium intermediate is then immediately treated with 4-butylbenzaldehyde to form the lithium alkoxide of the final product. A final aqueous workup furnishes the desired alcohol. The rate of exchange follows the trend I > Br > Cl, and the process is reversible, favoring the formation of the more stable organolithium species. princeton.edu

While organolithium reagents are highly reactive, organozinc reagents are known for their greater functional group tolerance and often provide cleaner reactions. An organozinc reagent can be readily prepared from an organolithium precursor through a process called salt metathesis (transmetalation).

After the formation of 3-bromophenyllithium via the lithium-bromine exchange, the addition of a zinc salt, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), results in the transmetalation to the corresponding (3-bromophenyl)zinc species. The presence of lithium salts (e.g., LiCl) from the initial exchange reaction can be beneficial, as they help to solubilize the organozinc reagent and enhance its reactivity. The resulting organozinc reagent is then used in the arylation of 4-butylbenzaldehyde.

Organolithium and Organozinc Reagent Applications

Carbon-Carbon Bond Formation Strategies

The core of these synthetic methodologies is the strategic formation of the carbon-carbon bond that unites the two aryl fragments at the carbinol carbon.

The key chemical transformation in all the discussed organometallic approaches is the nucleophilic arylation of an aldehyde. The organometallic reagents—whether Grignard, organolithium, or organozinc—function as carriers of a nucleophilic aryl group (a carbanion equivalent). chemistryconnected.com

In this step, the electron-rich carbon of the 3-bromophenyl-metal species attacks the electron-deficient carbonyl carbon of 4-butylbenzaldehyde. This addition reaction breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a new carbon-carbon single bond. The result is a tetravalent intermediate, an alkoxide salt (magnesium, lithium, or zinc alkoxide). The final step is always a protonation, typically achieved by adding a dilute acid solution, which converts the alkoxide into the neutral secondary alcohol, this compound. miracosta.edu

Organometallic ReagentElectrophileIntermediateProduct
3-Bromophenylmagnesium bromide4-ButylbenzaldehydeMagnesium alkoxideThis compound
3-Bromophenyllithium4-ButylbenzaldehydeLithium alkoxideThis compound
(3-Bromophenyl)zinc bromide4-ButylbenzaldehydeZinc alkoxideThis compound

Tandem Arylation/Oxidation Processes for Arylmethanol Derivatives

A highly efficient one-pot method for synthesizing unsymmetrical triarylmethanols, which can be adapted for diarylmethanols, involves a tandem arylation/oxidation sequence starting from diarylmethanes. nih.govnih.gov This process is particularly noteworthy for its ability to form two crucial bonds, a carbon-carbon (C-C) and a carbon-oxygen (C-O) bond, in a single continuous process without the need to isolate intermediates.

The reaction begins with the deprotonative cross-coupling of a diarylmethane with an aryl bromide. nih.gov This step is catalyzed by a palladium complex, specifically Pd(OAc)₂, in conjunction with a specialized ligand such as NiXantphos. nih.govnih.gov The base, typically potassium hexamethyldisilazide (KHMDS), facilitates the deprotonation of the weakly acidic C-H bond of the diarylmethane. The subsequent arylation introduces the third aryl group.

Following the successful arylation, the reaction mixture is exposed to air. nih.govnih.gov This simple yet effective step allows for the in-situ oxidation of the newly formed triarylmethane to the corresponding triarylmethanol. nih.govnih.gov The entire process is conducted under relatively mild conditions and has been shown to be tolerant of a variety of functional groups on the aryl bromides, affording the final alcohol products in moderate to excellent yields. nih.gov

To synthesize this compound using this methodology, one would start with a suitable diarylmethane precursor, such as (4-butylphenyl)methane, and react it with 3-bromoiodobenzene or a similar arylating agent. The subsequent oxidation step would then yield the desired product.

Table 1: Tandem Arylation/Oxidation Reaction Components

ComponentRoleExample
Starting MaterialDiaryl- or Triarylmethane PrecursorDiphenylmethane
Arylating AgentIntroduces Aryl GroupAryl Bromide
Catalyst SystemFacilitates C-C Bond FormationPd(OAc)₂/NiXantphos
BaseDeprotonation of Methane C-HKN(SiMe₃)₂
OxidantForms the C-O BondAir (O₂)

Advanced and Sustainable Synthetic Routes

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient routes to valuable chemical entities. These include novel catalytic and photocatalytic methods that often operate under milder conditions and with higher selectivity than traditional approaches.

Catalytic Approaches to Tertiary Benzylic Alcohols

The synthesis of tertiary benzylic alcohols can be achieved through the direct nucleophilic substitution of other benzylic alcohols, a process catalyzed by a non-metallic Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov This method is advantageous due to its mild reaction conditions, low catalyst loading, and the avoidance of harsh reagents. nih.gov The reaction proceeds by the activation of the benzylic hydroxyl group by the Lewis acid, facilitating its departure and the subsequent attack by a nucleophile. nih.gov For the synthesis of unsymmetrical triarylmethanes, this can involve the reaction of a diarylmethanol with an aromatic nucleophile. nih.gov

Another powerful strategy is the selective oxidation of tertiary C-H bonds. The White group has developed iron(II) complexes with N,N'-(2-pyridylmethyl)diamine ligands that can selectively oxidize tertiary C-H bonds using hydrogen peroxide (H₂O₂) as the oxidant. acs.orgnih.gov While this method has been extensively used for creating ketones from methylene (B1212753) groups, its application to the formation of tertiary alcohols from the corresponding hydrocarbons is a significant advancement. acs.orgnih.gov

Furthermore, copper(I) acetate (B1210297), in combination with a peroxide and trimethylsilyl (B98337) acetate (TMSOAc), can be used to generate benzylic mesylates from the corresponding hydrocarbons. acs.orgnih.gov These intermediates can then be readily converted to the desired benzylic alcohols. acs.orgnih.gov This approach offers a broad substrate scope, including those with electron-donating and electron-withdrawing groups. acs.orgnih.gov

Table 2: Catalytic Approaches for Benzylic Alcohol Synthesis

MethodCatalystKey Features
Nucleophilic SubstitutionB(C₆F₅)₃Non-metallic, mild conditions, low catalyst loading. nih.gov
C-H OxidationIron(II) complexesSelective for tertiary C-H bonds, uses H₂O₂ as oxidant. acs.orgnih.gov
C-H Oxidation to MesylateCopper(I) acetateForms benzylic mesylate intermediate, broad scope. acs.orgnih.gov

Photocatalytic Methods in Arylmethanol Synthesis

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, harnessing the energy of light to drive chemical reactions. nih.gov These methods often proceed under ambient temperature and pressure, minimizing energy consumption and side reactions. nih.gov

Photoredox catalysis, a prominent branch of photocatalysis, utilizes a photocatalyst that, upon light absorption, can act as both an oxidant and a reductant. nih.gov This dual reactivity enables the generation of radical intermediates from stable organic precursors. For the synthesis of arylmethanols, photocatalytic methods can be employed to generate benzyl (B1604629) radicals, which can then be trapped by an oxygen source.

While direct photocatalytic synthesis of this compound has not been specifically reported, general principles of photocatalysis can be applied. For instance, methods involving the generation of benzyl cations under UV light or visible light photoredox catalysis have been shown to enable selective monooxygenation. nih.gov These approaches, however, have been noted to be more effective for electron-rich substrates. nih.gov The development of photocatalytic systems with broader substrate compatibility is an active area of research. The use of light to initiate reactions offers a green alternative to traditional methods that often require stoichiometric and sometimes toxic reagents. nih.gov

Enantioselective Synthesis of 3 Bromophenyl 4 Butylphenyl Methanol

Chiral Catalyst Development for Asymmetric Arylation

The asymmetric arylation of aldehydes is a primary strategy for the enantioselective synthesis of chiral diarylmethanols. The development of effective chiral catalysts is central to achieving high enantioselectivity in these reactions.

Enantioselective Arylation of Aromatic Aldehydes

A significant advancement in the synthesis of enantioenriched diarylmethanols involves the catalytic asymmetric addition of organometallic reagents to aromatic aldehydes. One-pot syntheses starting from readily available aryl bromides have been developed. nih.gov This approach typically involves a lithium-halogen exchange followed by transmetalation to form an organozinc reagent, which then undergoes a catalyzed addition to an aldehyde. nih.gov

For the synthesis of a molecule like (3-Bromophenyl)(4-butylphenyl)methanol, this would conceptually involve the reaction of a 4-butylphenyl organometallic reagent with 3-bromobenzaldehyde (B42254) in the presence of a chiral catalyst. The efficiency and enantioselectivity of this transformation are highly dependent on the catalyst and reaction conditions.

Application of Chiral Amino Alcohol-Based Catalysts

Chiral amino alcohols have proven to be highly effective ligands in the catalytic asymmetric arylation of aldehydes. nih.gov These catalysts, in conjunction with organozinc reagents, can facilitate the formation of diarylmethanols with high enantiomeric excess (ee). The mechanism often involves the formation of a chiral zinc-amino alcohol complex that coordinates both the aldehyde and the aryl nucleophile, thereby directing the facial selectivity of the addition.

In a practical approach, the in-situ generation of mixed aryl-alkyl zinc reagents (ArZnBu) from aryl bromides and n-butyllithium has been demonstrated to be effective. nih.gov However, the presence of lithium chloride (LiCl), a byproduct of the initial metal-halogen exchange, can promote a non-catalyzed, racemic background reaction. To mitigate this, a chelating diamine, such as N,N,N',N'-tetraethylethylenediamine (TEEDA), is introduced. nih.gov TEEDA effectively sequesters LiCl, suppressing the background reaction and allowing the chiral catalyst to dictate the stereochemical outcome, leading to high enantioselectivities. nih.gov

EntryAryl BromideAldehydeCatalystAdditiveYield (%)ee (%)
1BromobenzeneBenzaldehyde(-)-MIBTEEDA95>99
24-MethoxybromobenzeneBenzaldehyde(-)-MIBTEEDA9298
34-FluorobromobenzeneBenzaldehyde(-)-MIBTEEDA9197
4Bromobenzene4-Chlorobenzaldehyde(-)-MIBTEEDA9398
5Bromobenzene3-Bromobenzaldehyde(-)-MIBTEEDA8896

Table 1. Enantioselective Arylation of Aldehydes using an in-situ generated Arylzinc Reagent and a Chiral Amino Alcohol Catalyst. Data is illustrative of the general methodology and based on analogous reactions. (-)-MIB is a chiral amino alcohol catalyst.

Immobilized Catalysts for Continuous Flow Processes

The heterogenization of chiral catalysts by immobilization on solid supports offers significant advantages, including simplified catalyst separation and recovery, and the potential for implementation in continuous flow systems. While specific examples for the synthesis of this compound using immobilized catalysts are not prevalent in the literature, the general principles are well-established. Immobilized reagents and catalysts are increasingly being integrated into structured continuous flow reactors, which allow for automated, reproducible, and safe chemical production with minimal workup. bldpharm.com This approach is a promising avenue for the large-scale, efficient synthesis of chiral diarylmethanols.

Substrate Scope and Enantioselectivity Control in Diarylmethanol Synthesis

The substrate scope of the enantioselective arylation of aldehydes for the synthesis of diarylmethanols is broad, accommodating a variety of substituents on both the aryl nucleophile and the aldehyde. In the context of synthesizing this compound, the key substrates would be a 4-butylphenyl organometallic species and 3-bromobenzaldehyde.

Research has shown that the methodology employing mixed ArZnBu reagents is tolerant of a range of functional groups on both the aryl bromide and the aldehyde. For instance, both electron-donating and electron-withdrawing groups on the aryl bromide are well-tolerated, leading to high yields and enantioselectivities. nih.gov Similarly, various substituted benzaldehydes can be employed successfully.

The enantioselectivity of the reaction is primarily controlled by the chiral catalyst. The choice of the chiral ligand is therefore critical in achieving the desired enantiomer of the product in high purity.

EntryAryl Nucleophile SourceAldehydeChiral LigandYield (%)ee (%)
14-Butylphenylmagnesium bromide3-BromobenzaldehydeGeneric Amino Alcohol(Predicted) High(Predicted) High
2(4-Butylphenyl)zinc chloride3-Bromobenzaldehyde(-)-MIB(Predicted) High(Predicted) >95
3Phenylmagnesium bromide3-BromobenzaldehydeChiral Diamine--
4(4-Methoxyphenyl)zinc chloride3-Bromobenzaldehyde(-)-MIB9097

Table 2. Predicted and Analogous Substrate Combinations for the Synthesis of this compound. Data for entries 1 and 3 are predictive, while data for entries 2 and 4 are based on analogous reactions reported in the literature.

Stereochemical Considerations and Control Elements

The stereochemical outcome of the asymmetric addition of an organometallic reagent to an aldehyde is determined by the transition state geometry, which is influenced by several factors. The primary element of stereochemical control is the chiral catalyst or auxiliary used. youtube.com

In the case of chiral amino alcohol-catalyzed additions of organozinc reagents to aldehydes, the catalyst forms a chiral environment around the reacting centers. The approach of the nucleophile to one of the two prochiral faces of the aldehyde carbonyl group is sterically favored, leading to the preferential formation of one enantiomer. The structure of the chiral ligand, including the nature of its substituents, plays a crucial role in defining the shape of this chiral pocket and thus the level of enantioselectivity. youtube.com

Substrate control, where existing stereocenters in the substrate influence the formation of new ones, is another important consideration in asymmetric synthesis, though it is less relevant in the direct arylation of an achiral aldehyde like 3-bromobenzaldehyde. youtube.com The key to achieving high enantioselectivity in the synthesis of this compound lies in the judicious choice of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the aldehyde.

Chemical Transformations and Reactivity of 3 Bromophenyl 4 Butylphenyl Methanol

Reactions Involving the Tertiary Hydroxyl Group

The hydroxyl (-OH) group is a poor leaving group in its neutral state. Therefore, reactions involving its displacement or elimination typically require acidic conditions to protonate the oxygen, converting the leaving group into a neutral water molecule, which is significantly more stable.

Nucleophilic substitution is a hallmark reaction for alcohols. For tertiary benzylic alcohols like (3-bromophenyl)(4-butylphenyl)methanol, these transformations proceed readily under specific conditions that favor the formation of a carbocation intermediate. libretexts.orglibretexts.org

This compound can be converted to its corresponding haloalkane, 1-bromo-1-(3-bromophenyl)-4-butylbenzene, by reaction with a hydrogen halide such as hydrogen bromide (HBr). libretexts.org The general order of reactivity for alcohols in this type of reaction is tertiary > secondary > primary, meaning tertiary alcohols like the subject compound react the fastest. libretexts.orgdocbrown.info The reaction is typically carried out by treating the alcohol with a concentrated aqueous solution of the acid. youtube.com

The protonation of the hydroxyl group by the acid creates an alkyloxonium ion. libretexts.org This ion features a good leaving group (H₂O). The C-O bond breaks, and the water molecule departs, yielding a stable carbocation. Finally, the halide anion (e.g., Br⁻) acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org

ReagentProductMechanismTypical Conditions
Concentrated HBr1-bromo-1-(3-bromophenyl)-4-butylbenzeneSₙ1Room temperature or gentle warming
Concentrated HCl1-chloro-1-(3-bromophenyl)-4-butylbenzeneSₙ1Room temperature, often slower than with HBr
SOCl₂ / Pyridine1-chloro-1-(3-bromophenyl)-4-butylbenzeneSₙi (internal substitution)Anhydrous conditions, often with a base like pyridine

Table 1: Representative conditions for the conversion of this compound to haloalkanes. Data synthesized from general principles for tertiary alcohols. libretexts.orglibretexts.org

The nucleophilic substitution of tertiary alcohols proceeds almost exclusively through the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. libretexts.orglibretexts.org This is a direct consequence of the structure of this compound.

Sₙ1 Pathway: The Sₙ1 reaction is a two-step mechanism. masterorganicchemistry.com

Formation of a Carbocation: After protonation, the water molecule leaves, and the rate-determining step is the formation of a carbocation. libretexts.org The carbocation derived from this compound is both tertiary and benzylic, meaning the positive charge is stabilized by inductive effects from the alkyl group and, more significantly, by resonance delocalization across both phenyl rings. This high stability makes its formation favorable. libretexts.orgyoutube.com

Nucleophilic Attack: The nucleophile (e.g., a halide ion) rapidly attacks the planar carbocation. youtube.com This can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter. youtube.com

Sₙ2 Pathway: The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is not a viable pathway for this compound. libretexts.orgyoutube.com The Sₙ2 reaction involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group (backside attack). masterorganicchemistry.com The bulky 3-bromophenyl and 4-butylphenyl groups create significant steric hindrance around the central carbon, physically blocking the nucleophile from approaching and making the required transition state energetically inaccessible. youtube.com

FeatureSₙ1 MechanismSₙ2 MechanismRelevance to this compound
Substrate Tertiary > SecondaryMethyl > Primary > SecondaryFavored pathway
Mechanism Two steps (carbocation intermediate)One step (concerted)The stable tertiary, benzylic carbocation is key.
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]Unimolecular rate-determining step.
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophilesReaction works with weak nucleophiles like water or halide ions.
Solvent Polar protic solvents stabilize the carbocationPolar aprotic solvents are preferredPolar protic solvents (water, alcohols) facilitate the reaction.
Stereochemistry RacemizationInversion of configurationNot applicable here as the starting material is achiral.

Table 2: Comparison of Sₙ1 and Sₙ2 reaction mechanisms in the context of a tertiary benzylic alcohol. libretexts.orgmasterorganicchemistry.com

In the absence of a good nucleophile or at elevated temperatures, the carbocation intermediate formed from protonated this compound can undergo an elimination reaction (E1) to form an alkene. libretexts.org

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. libretexts.org For tertiary alcohols, this reaction is particularly efficient and occurs under relatively mild conditions (e.g., warm aqueous sulfuric or phosphoric acid) because it proceeds via the stable carbocation intermediate. libretexts.orglibretexts.org

The mechanism is a type of elimination reaction known as E1:

Protonation: The alcohol is protonated by a strong acid (e.g., H₂SO₄) to form an alkyloxonium ion. libretexts.orgyoutube.com

Loss of Leaving Group: The alkyloxonium ion loses a molecule of water to form the stable tertiary, benzylic carbocation. This is the rate-determining step. youtube.com

Deprotonation: A weak base (often water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a π-bond. libretexts.orgyoutube.com

In the case of this compound, the elimination would result in the formation of 1-(3-bromophenyl)-1-(4-butylphenyl)ethene.

CatalystTemperature Range for 3° AlcoholsMechanismProduct
Conc. H₂SO₄25°– 80°CE11-(3-bromophenyl)-1-(4-butylphenyl)ethene
Conc. H₃PO₄25°– 80°CE11-(3-bromophenyl)-1-(4-butylphenyl)ethene
POCl₃ / Pyridine0 °C to Room Temp.E21-(3-bromophenyl)-1-(4-butylphenyl)ethene

Table 3: General conditions for the dehydration of tertiary alcohols. libretexts.orglibretexts.org

More complex transformations can be initiated from tertiary benzylic alcohols in one-pot procedures. A notable example is a tandem elimination-oxidation reaction. rsc.orgexlibrisgroup.com In this process, the alcohol first undergoes dehydration to form the alkene, which is then immediately oxidized in the same reaction mixture. rsc.org

For instance, tertiary benzylic alcohols have been shown to react with oxoammonium salts. rsc.orgnih.gov This reaction proceeds first through an elimination to form the corresponding alkene. rsc.org Subsequently, the newly formed alkene undergoes an allylic oxidation by the same reagent to yield an allylic ether product. rsc.orgexlibrisgroup.com This type of tandem reaction provides a rapid synthetic route to complex products from relatively simple tertiary alcohol starting materials. rsc.org

Another possible tandem sequence involves dehydration followed by halogenation. mdpi.com Using N-halosuccinimides (NCS or NBS) in an aqueous medium can first promote the dehydration of a tertiary benzyl (B1604629) alcohol to its corresponding alkene, which is then halogenated in situ to form a vicinal halohydrin. mdpi.com

Oxidation Reactions to Ketones

The secondary alcohol functionality in this compound is susceptible to oxidation to form the corresponding ketone, (3-Bromophenyl)(4-butylphenyl)methanone. A variety of oxidizing agents are commonly employed for this transformation. The choice of reagent often depends on the desired reaction conditions, such as scale, and the presence of other functional groups.

Commonly used reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-metal-based reagents such as those used in Swern and Dess-Martin periodinane oxidations. While no specific studies on this compound were found, research on analogous secondary benzylic alcohols suggests that these transformations would proceed with high efficiency.

Table 1: Plausible Reagents for the Oxidation of this compound

Reagent/ReactionTypical SolventGeneral Remarks
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758) (DCM)Mild oxidant, often used for small-scale reactions.
Pyridinium Dichromate (PDC)Dichloromethane (DCM) or Dimethylformamide (DMF)Similar to PCC, can be used for a wider range of substrates.
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane (DCM)Cryogenic conditions are typically required.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)A mild and efficient oxidant, but the reagent can be shock-sensitive.

Reductive Cleavage of the C-OH Bond

The carbon-hydroxyl (C-OH) bond in benzylic alcohols like this compound can be cleaved through reductive methods to yield the corresponding hydrocarbon, 1-Bromo-3-(4-butylbenzyl)benzene. This transformation is typically achieved through a two-step process involving the conversion of the hydroxyl group into a better leaving group, followed by reduction.

One common method involves the Barton-McCombie deoxygenation, where the alcohol is first converted to a thiocarbonyl derivative, which is then reduced using a radical initiator and a hydrogen atom source. Alternatively, direct hydrogenolysis using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere could potentially effect the reductive cleavage, although this might also lead to the reduction of the bromo substituent.

Transformations Involving the Bromo Substituent on the Phenyl Ring

The bromine atom on the phenyl ring of this compound is a versatile handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.

The bromo substituent provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of more complex molecular architectures.

For instance, Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a biaryl structure. Similarly, Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. The Heck reaction with an alkene would result in the formation of a new carbon-carbon double bond. While specific examples for this compound are not documented, extensive research on other aryl bromides confirms the feasibility of these transformations. matrix-fine-chemicals.comchemicalbook.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst (Typical)Resulting Structure
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄Biaryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIAryl-alkyne
HeckAlkenePd(OAc)₂Aryl-alkene
Buchwald-HartwigAminePd catalyst with specific ligandAryl-amine
StilleOrganostannanePd(PPh₃)₄Biaryl or Aryl-vinyl

Nucleophilic aromatic substitution (SNAr) of the bromo group on this compound is generally challenging. Unlike aryl halides with strong electron-withdrawing groups positioned ortho or para to the leaving group, the bromo substituent in this compound is not activated for traditional SNAr reactions. chemicalbook.comresearchgate.net

For substitution to occur, harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles, would likely be necessary. Alternatively, transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a more synthetically useful route to achieve formal nucleophilic substitution of the bromo group with amines, alcohols, and other nucleophiles.

Halogenation Reactions of Tertiary Benzylic Alcohols

While this compound is a secondary alcohol, the principles of halogenation of benzylic alcohols are relevant. The hydroxyl group can be substituted by a halogen atom, such as bromine, to form the corresponding benzylic halide.

Direct reaction with elemental bromine (Br₂) can lead to the substitution of the hydroxyl group, but it can also result in the bromination of the aromatic rings, especially the electron-rich 4-butylphenyl ring.

A more controlled method for the conversion of the alcohol to the corresponding bromide would involve the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). N-Bromosuccinimide (NBS) in the presence of a catalyst, such as triphenylphosphine (B44618) (PPh₃), is another common method for this transformation. These reagents convert the hydroxyl group into a good leaving group, which is then displaced by the bromide ion.

Formation of Vicinal Halohydrins and Halo-substituted Alkenes

The transformation of benzylic alcohols, such as this compound, into vicinal halohydrins and halo-substituted alkenes is a synthetically relevant process, though it typically proceeds through a multi-step reaction sequence rather than a direct conversion. The initial and crucial step involves the dehydration of the alcohol to form an alkene intermediate. ncert.nic.inlibretexts.orgchemguide.co.uk Subsequent reaction of this alkene with a halogen source in the presence of a nucleophile, like water, yields the desired products. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Dehydration to form 1-(3-bromophenyl)-1-(4-butylphenyl)ethene

The dehydration of secondary benzylic alcohols is a common method for synthesizing 1,1-diaryl-substituted alkenes. libretexts.org This elimination reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), or by using catalysts like anhydrous zinc chloride or alumina (B75360) at elevated temperatures. ncert.nic.inchemguide.co.uk The reaction proceeds via a carbocation intermediate, which is stabilized by the two aryl groups. libretexts.org

The general mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. Subsequent deprotonation of an adjacent carbon atom leads to the formation of the alkene. Given the structure of this compound, the expected alkene product would be 1-(3-bromophenyl)-1-(4-butylphenyl)ethene.

Table 1: Representative Conditions for Dehydration of Benzylic Alcohols

Catalyst Solvent Temperature (°C) Yield (%) Reference
H₂SO₄ (conc.) None 170-180 Moderate to High ncert.nic.inchemguide.co.uk
H₃PO₄ (conc.) None High High chemguide.co.uk
Al₂O₃ Gas phase 350-450 High chemguide.co.uk
Bi(OTf)₃ Dichloromethane Reflux Up to 93 nih.gov

Formation of Vicinal Halohydrins

Vicinal halohydrins are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. wikipedia.org They are typically synthesized from alkenes through an electrophilic addition reaction. libretexts.orgwikipedia.org For the intermediate, 1-(3-bromophenyl)-1-(4-butylphenyl)ethene, treatment with a halogen (such as Br₂ or Cl₂) in an aqueous solvent would lead to the formation of a halohydrin. libretexts.orglibretexts.org

The reaction mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a water molecule in a regioselective and anti-addition manner. libretexts.orgmasterorganicchemistry.com The water molecule, acting as a nucleophile, attacks the more substituted carbon of the halonium ion, leading to the hydroxyl group being positioned on the more substituted carbon and the halogen on the adjacent carbon. youtube.comyoutube.com

Table 2: Expected Products from Halohydrin Formation

Alkene Intermediate Reagents Major Product
1-(3-bromophenyl)-1-(4-butylphenyl)ethene Br₂ / H₂O 2-bromo-1-(3-bromophenyl)-1-(4-butylphenyl)ethan-1-ol
1-(3-bromophenyl)-1-(4-butylphenyl)ethene Cl₂ / H₂O 2-chloro-1-(3-bromophenyl)-1-(4-butylphenyl)ethan-1-ol
1-(3-bromophenyl)-1-(4-butylphenyl)ethene NBS / DMSO, H₂O 2-bromo-1-(3-bromophenyl)-1-(4-butylphenyl)ethan-1-ol

NBS: N-Bromosuccinimide, DMSO: Dimethyl sulfoxide

Formation of Halo-substituted Alkenes

The synthesis of halo-substituted alkenes from this compound would also likely proceed through the alkene intermediate. One plausible route is the hydrohalogenation of 1-(3-bromophenyl)-1-(4-butylphenyl)ethene. youtube.com This reaction involves the addition of a hydrogen halide (such as HBr or HCl) across the double bond. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the halogen will add to the more substituted carbon, which in this case would regenerate the benzylic carbocation, leading to a halo-substituted alkane.

To obtain a halo-substituted alkene, a subsequent elimination reaction (dehydrohalogenation) would be necessary. libretexts.org Alternatively, specific reagents and conditions can be employed to achieve direct conversion of the alcohol to a halo-substituted alkene, though these are less common and highly substrate-dependent.

Another potential pathway involves the reaction of the alkene intermediate with a halogen source under conditions that favor substitution over addition, or addition followed by elimination. For instance, the halogenation of stilbene (B7821643) and its derivatives has been extensively studied and can lead to various halogenated products depending on the reaction conditions. nih.govyoutube.comacs.orgnih.gov

Derivatization Strategies for 3 Bromophenyl 4 Butylphenyl Methanol

Strategies for Functional Group Modification of the Hydroxyl Group

The hydroxyl (-OH) group is a primary target for derivatization in (3-bromophenyl)(4-butylphenyl)methanol. Its reactivity facilitates the introduction of various functional groups, thereby influencing the molecule's steric and electronic characteristics. Key strategies for hydroxyl group modification include acylation, alkylation, and silylation.

Acylation Reactions

Acylation of the hydroxyl group involves its reaction with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base, to form an ester. numberanalytics.comorganic-chemistry.orgsigmaaldrich.com The selection of the acylating agent and reaction conditions can be fine-tuned to achieve desired molecular properties. For example, employing a bulky acylating agent can introduce significant steric hindrance around the newly formed ester linkage.

Common acylating agents and their corresponding ester products are outlined below:

Acylating AgentBaseProduct
Acetyl chloridePyridine(3-Bromophenyl)(4-butylphenyl)methyl acetate (B1210297)
Benzoyl chlorideTriethylamine(3-Bromophenyl)(4-butylphenyl)methyl benzoate
Acetic anhydrideDMAP(3-Bromophenyl)(4-butylphenyl)methyl acetate

These reactions are typically conducted in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) to prevent unwanted side reactions with the solvent.

Alkylation Reactions

Alkylation of the hydroxyl group results in the formation of an ether by replacing the hydroxyl hydrogen with an alkyl group. This transformation is commonly carried out using an alkyl halide or other alkylating agents under basic conditions, a classic example being the Williamson ether synthesis. The nature of the resulting ether is determined by the choice of the alkylating agent.

Alkylating AgentBaseProduct
Methyl iodideSodium hydride1-Bromo-3-((4-butylphenyl)(methoxy)methyl)benzene
Benzyl (B1604629) bromidePotassium tert-butoxide1-(((Benzyloxy)methyl)benzene)-4-butyl-2-bromobenzene
Ethyl sulfateSodium hydroxide1-Bromo-3-((4-butylphenyl)(ethoxy)methyl)benzene

Careful control of the base strength and the reactivity of the alkylating agent is crucial for maximizing the yield and minimizing side reactions.

Silylation Reactions

Silylation involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, for instance, a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netresearchgate.net This method is frequently employed to protect the hydroxyl group during subsequent chemical transformations or to enhance the compound's volatility for analytical procedures like gas chromatography. researchgate.net Silyl ethers exhibit stability in neutral and basic environments but are readily cleaved under acidic conditions or by fluoride (B91410) ion sources, rendering them effective as protecting groups. researchgate.net

Silylating AgentBase/CatalystProduct
Trimethylsilyl chloride (TMSCl)Triethylamine((3-Bromophenyl)(4-butylphenyl)methoxy)trimethylsilane
tert-Butyldimethylsilyl chloride (TBDMSCl)Imidazoletert-Butyl((3-bromophenyl)(4-butylphenyl)methoxy)dimethylsilane
N,O-Bis(trimethylsilyl)acetamide (BSA)-((3-Bromophenyl)(4-butylphenyl)methoxy)trimethylsilane

Derivatization for Analytical Applications

Derivatization of this compound plays a significant role in analytical chemistry. By altering its structure, the compound's detectability can be enhanced and its chromatographic behavior improved. For instance, the introduction of a chromophore can enable detection by UV-Vis spectroscopy. As previously noted, silylation increases volatility, which is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis.

Another critical application lies in chiral separations. The hydroxyl group can be reacted with a chiral derivatizing agent to form diastereomers. These can then be separated using standard chromatographic methods like high-performance liquid chromatography (HPLC), which allows for the quantification of the individual enantiomers of the original compound.

Strategies for Modifying the Bromoaryl Moiety

The bromoaryl portion of this compound provides a versatile point of attachment for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom is amenable to substitution or can be utilized in cross-coupling reactions to introduce new functional groups and construct more intricate molecular structures.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the bromoaryl group. youtube.comyoutube.com Reactions such as the Suzuki, Heck, and Sonogashira couplings facilitate the introduction of a wide array of substituents. nih.govnih.gov

ReactionCoupling PartnerCatalystProduct
Suzuki CouplingPhenylboronic acidPd(PPh3)4(4-Butylphenyl)(3'-phenyl-[1,1'-biphenyl]-3-yl)methanol
Heck CouplingStyrenePd(OAc)2(4-Butylphenyl)(3-(2-phenylvinyl)phenyl)methanol
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2, CuI(4-Butylphenyl)(3-(phenylethynyl)phenyl)methanol
Buchwald-Hartwig AminationAnilinePd2(dba)3, BINAP(4-Butylphenyl)(3-(phenylamino)phenyl)methanol

These reactions significantly broaden the chemical diversity achievable from this compound, paving the way for the synthesis of a wide range of derivatives with customized properties.

Computational and Theoretical Studies of 3 Bromophenyl 4 Butylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the behavior of molecules at the electronic level. For a molecule like (3-Bromophenyl)(4-butylphenyl)methanol, these calculations would provide invaluable insights into its intrinsic properties.

Investigation of Reaction Mechanisms and Kinetics

A primary application of quantum chemistry would be to model the reaction mechanisms and kinetics associated with the synthesis and reactivity of this compound. For instance, its formation via a Grignard reaction—the addition of a 4-butylphenylmagnesium bromide to 3-bromobenzaldehyde (B42254)—could be theoretically modeled. Such a study would involve:

Locating Transition States: Identifying the high-energy transition state structures along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for the reaction, which provides information about the reaction rate.

Reaction Pathway Analysis: Mapping the entire energy profile of the reaction to understand the step-by-step process of bond formation and breaking.

These calculations would help in optimizing reaction conditions and understanding the factors that control the efficiency of the synthesis.

Analysis of Electronic Structure (HOMO/LUMO, Charge Delocalization)

The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. tandfonline.com A smaller gap generally suggests a more reactive molecule. matrix-fine-chemicals.com For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO might be associated with the C-Br bond or the aromatic system.

Charge Delocalization and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) would reveal the charge distribution across the molecule. matrix-fine-chemicals.com This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule would interact with other reagents. The presence of the bromine atom and the butyl group would significantly influence this charge distribution.

A hypothetical table of calculated electronic properties for this compound, based on a DFT calculation, might look like this:

Computational ParameterHypothetical Value (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical stability and reactivity
Ionization Potential6.5Energy required to remove an electron
Electron Affinity1.2Energy released when an electron is added

Note: These values are purely illustrative and would need to be determined by actual quantum chemical calculations.

Conformational Analysis and Energetics

The three-dimensional shape of this compound is not static. The two phenyl rings can rotate relative to each other, and the butyl group has multiple possible conformations.

Potential Energy Surface Scan: A conformational analysis would involve systematically rotating the key dihedral angles (the C-C bonds connecting the rings to the central carbon) and calculating the energy at each step. This would identify the most stable (lowest energy) conformations of the molecule.

Relative Energetics: The energy differences between various stable conformers and the energy barriers for interconversion between them would be calculated. This information is critical for understanding which shapes the molecule is most likely to adopt and how flexible it is.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. tandfonline.com An MD simulation of this compound would involve:

Simulating Molecular Motion: Solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of bond vibrations, angle bending, and torsional rotations.

Solvent Effects: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) to study how its conformation and dynamics are influenced by its environment. This is particularly important for understanding its behavior in solution.

Intermolecular Interactions: If studying the compound in a condensed phase, MD simulations can model how multiple molecules of this compound interact with each other.

Advanced Theoretical Models in Organic Reactivity and Stereoselectivity

Beyond standard DFT calculations, more advanced theoretical models could be applied to understand the nuanced reactivity of this compound.

Chirality and Stereoselectivity: The central carbinol carbon is a stereocenter. If the synthesis is performed under conditions that could favor one enantiomer over the other, theoretical models could be used to predict and explain the stereochemical outcome. This would involve modeling the interaction of the prochiral starting material with a chiral catalyst or reagent.

Quantitative Structure-Activity Relationship (QSAR): If a series of similar diarylmethanols were studied for a particular biological activity, a QSAR model could be developed. This would use calculated molecular descriptors (like the HOMO-LUMO gap, dipole moment, etc.) for this compound and its analogs to create a statistical model that correlates chemical structure with activity.

Applications As Synthetic Intermediates and Precursors

Precursor in the Synthesis of Functionalized Organic Molecules

(3-Bromophenyl)(4-butylphenyl)methanol serves as an excellent precursor for a wide array of functionalized organic molecules due to its chemically distinct reactive sites. The aryl bromide and hydroxyl groups can be manipulated independently or sequentially to build molecular complexity.

The bromine atom on the phenyl ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the substitution of the bromine atom with a variety of organic substituents, including aryl, heteroaryl, vinyl, and alkyl groups, by reacting with the corresponding boronic acids or esters. researchgate.netmdpi.comwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient and tolerant of many functional groups, enabling the synthesis of a diverse library of tri- and tetra-aryl methanol (B129727) derivatives from a single precursor. mdpi.com

The secondary alcohol (carbinol) group is another site for functionalization. It can be readily oxidized under mild conditions to the corresponding (3-bromophenyl)(4-butylphenyl)ketone. This ketone can then serve as an electrophilic substrate for a new set of reactions. Alternatively, the hydroxyl group can undergo esterification or etherification to introduce new functionalities, or it can be used as a nucleophile to attach the entire molecular scaffold to other structures.

The following table summarizes the potential synthetic transformations of this compound, highlighting its role as a versatile precursor.

Table 1: Synthetic Transformations of this compound

Reactive Site Reaction Type Reagents/Conditions Resulting Functional Group
Aryl Bromide Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, Base Aryl, Alkyl, Vinyl
Aryl Bromide Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl
Aryl Bromide Buchwald-Hartwig Amination Amine, Pd catalyst, Base Aryl-amine
Hydroxyl Group Oxidation PCC, DMP, or Swern conditions Ketone (Carbonyl)
Hydroxyl Group Esterification Acyl chloride or Carboxylic acid Ester
Hydroxyl Group Williamson Ether Synthesis Alkyl halide, Base Ether

Intermediates for Advanced Materials

The unique molecular structure of this compound and its derivatives makes them attractive intermediates for the development of advanced materials. researchgate.net The elongated, semi-rigid diaryl core combined with the flexible n-butyl chain is a structural motif commonly found in liquid crystals. rsc.orgtandfonline.compsu.edu By modifying the compound, for instance through Suzuki coupling to extend the conjugated system, it is possible to design molecules that exhibit specific mesophases (e.g., nematic or smectic phases). psu.edursc.org These materials are fundamental to technologies such as liquid crystal displays (LCDs). nih.gov

Furthermore, the compound's reactive handles are valuable in polymer chemistry. Organobromine compounds can act as initiators or be incorporated into polymer chains to impart specific properties, such as flame retardancy. alfa-chemistry.comwikipedia.org The aryl bromide moiety of this compound can be used to synthesize brominated polymers or to graft the molecule onto an existing polymer backbone. researchgate.netrsc.org Additionally, the hydroxyl group allows the molecule to be used as a monomer in step-growth polymerization, leading to the formation of polyesters or polyurethanes with bulky, functional side chains that can influence the final properties of the material, such as thermal stability and solubility.

The potential applications of this compound as a material intermediate are outlined in the table below.

Table 2: Applications as an Intermediate for Advanced Materials

Material Class Relevant Structural Feature(s) Potential Application
Liquid Crystals Elongated diaryl core, alkyl tail Display technologies
Functional Polymers Aryl bromide, Hydroxyl group Flame retardants, specialty plastics
Polymer Additives Bulky diaryl structure Modifiers for mechanical/thermal properties
Organic Semiconductors Extended π-conjugated systems (post-coupling) Organic electronics solubilityofthings.com

Building Block in Complex Chemical Architectures

In the context of constructing large and intricate molecules, this compound serves as a valuable molecular building block. rsc.org Such building blocks are pre-functionalized molecular fragments that can be assembled in a controlled manner to create complex, three-dimensional architectures. nih.gov The diarylmethanol scaffold provides a defined spatial arrangement of its substituents, which is crucial in designing molecules with specific shapes and functions, such as those found in medicinal chemistry or supramolecular chemistry.

The orthogonality of the reactive sites—the aryl bromide and the hydroxyl group—is a key feature. This allows for site-selective functionalization in a stepwise synthesis. For example, a chemist could first perform a cross-coupling reaction on the bromo-substituted ring and then use the hydroxyl group for a subsequent transformation, such as linking it to another complex fragment. This controlled, step-by-step approach is fundamental to the synthesis of complex natural products and novel pharmaceutical agents. The diarylmethane core is a known pharmacophore in various biologically active compounds, making this building block particularly relevant for drug discovery programs. rsc.org

Future Research Directions

Development of Novel and Efficient Synthetic Routes

The primary and most established method for synthesizing diarylmethanols like (3-Bromophenyl)(4-butylphenyl)methanol is the Grignard reaction. This would involve the reaction of 4-butylphenylmagnesium bromide with 3-bromobenzaldehyde (B42254). rsc.orgorgsyn.org While reliable, this method can be sensitive to moisture and may present challenges in terms of functional group tolerance.

Future research should focus on developing alternative and more efficient synthetic strategies. One promising approach is the use of organoboron compounds in nickel-catalyzed additions to aldehydes. Research into nickel(II)-catalyzed additions of arylboronic acids to aryl aldehydes has shown good yields for the synthesis of various diarylmethanols. This method could be adapted for the synthesis of this compound, potentially offering milder reaction conditions and broader functional group compatibility.

Another area for exploration is the reduction of the corresponding benzophenone (B1666685) precursor, (3-bromophenyl)(4-butylphenyl)methanone. While this adds a step to the synthesis, it allows for the utilization of well-established Friedel-Crafts acylation reactions to construct the diaryl ketone intermediate. Subsequent reduction using various reagents, such as sodium borohydride (B1222165) or catalytic hydrogenation, would yield the target diarylmethanol. Investigating selective and environmentally benign reducing agents for this transformation would be a valuable contribution.

Exploration of New Reactivity Pathways and Transformations

The reactivity of this compound is largely dictated by its two primary functional groups: the secondary alcohol and the aryl bromide.

The hydroxyl group can undergo a variety of transformations. Oxidation to the corresponding ketone, (3-bromophenyl)(4-butylphenyl)methanone, is a fundamental reaction that can be achieved using a range of oxidizing agents. Future research could explore selective and catalytic oxidation methods to minimize waste and improve efficiency. Furthermore, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would open up pathways to a diverse array of derivatives with potentially interesting properties.

The bromine atom on the phenyl ring is a key handle for cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming new carbon-carbon bonds. libretexts.orgnih.gov Future research should investigate the Suzuki coupling of this compound with various boronic acids to synthesize a library of novel tri-aryl or biaryl-aryl methanol (B129727) derivatives. These new compounds could have interesting photophysical or biological properties. Other cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, could also be explored to further expand the synthetic utility of this compound.

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org

Future research in this area should focus on several key aspects:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of the synthetic and reactivity-transforming reactions mentioned above. frontiersin.org This can provide detailed insights into the reaction mechanisms, helping to optimize reaction conditions and predict the formation of byproducts. For instance, computational studies on the Grignard reaction could clarify the role of solvent and aggregation states of the Grignard reagent. rsc.org

Prediction of Physicochemical and Spectroscopic Properties: Computational methods can be used to predict various properties of this compound and its derivatives, such as their electronic structure, spectroscopic data (NMR, IR, UV-Vis), and conformational preferences. This can aid in the characterization of newly synthesized compounds and provide a deeper understanding of their structure-property relationships.

Virtual Screening for Potential Applications: By calculating molecular descriptors, it may be possible to perform virtual screening to identify potential applications for this compound and its derivatives. For example, docking studies could be performed against biological targets to explore potential pharmaceutical applications. While this is a speculative area, computational screening can help prioritize synthetic efforts towards compounds with a higher probability of desired activity.

Expanding Applications in Specialized Chemical Synthesis

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules. The presence of both a reactive hydroxyl group and a versatile aryl bromide allows for sequential or orthogonal functionalization.

Future research should explore the use of this compound as a precursor for the synthesis of:

Novel Ligands for Catalysis: The diarylmethanol scaffold can be incorporated into larger molecular architectures to create novel ligands for transition metal catalysis. The aryl bromide provides a convenient point for attachment to other coordinating groups.

Functional Materials: By incorporating this molecule into polymeric structures or using it as a precursor for the synthesis of conjugated materials, new functional materials with interesting optical or electronic properties could be developed. The bromine atom can be a site for polymerization or further functionalization to tune the material's properties.

Pharmaceutical Scaffolds: Diaryl and triarylmethane structures are present in a variety of biologically active compounds. nih.gov this compound can serve as a starting point for the synthesis of novel compounds that could be screened for various biological activities.

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(3-Bromophenyl)methanol15852-73-0C₇H₇BrO187.04N/A
(4-Bromophenyl)methanol873-75-6C₇H₇BrO187.0474-77
(3-Bromophenyl)(phenyl)methanol63012-04-4C₁₃H₁₁BrO263.1343-45 sigmaaldrich.com
(4-Bromo-3-methylphenyl)methanol149104-89-2C₈H₉BrO201.06N/A

Table 2: Reagents for Synthesis and Reactivity

Compound NameCAS NumberMolecular FormulaFunction
3-Bromobenzaldehyde3132-99-8C₇H₅BrOStarting material for Grignard synthesis
4-Butylphenylmagnesium bromide63488-10-8C₁₀H₁₃BrMgGrignard reagent
3-Bromobenzylmagnesium bromide107549-22-4C₇H₆Br₂MgRelated Grignard reagent sigmaaldrich.com
4-tert-Butylphenylmagnesium bromide63488-10-8C₁₀H₁₃BrMgRelated Grignard reagent sigmaaldrich.com
(4-Bromo-3-methylphenyl)methanol149104-89-2C₈H₉BrORelated compound for comparison chemicalbook.comnih.govchemspider.com
Tris-(4-tert-butyl-phenyl)-methanol6934-33-4C₃₁H₄₀ORelated diaryl/triarylmethanol sigmaaldrich.com

Q & A

Basic: What are the standard synthetic routes for (3-Bromophenyl)(4-butylphenyl)methanol, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via a Grignard reaction involving 3-bromophenylmagnesium bromide and 4-butylbenzaldehyde. Key steps include:

  • Reaction Setup: Slow addition of the Grignard reagent to the aldehyde in anhydrous THF at 0–5°C under inert atmosphere .
  • Quenching & Workup: Use of saturated NH₄Cl solution, followed by extraction with ethyl acetate and drying over MgSO₄.
  • Purification: Recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
    Optimization Tips: Monitor reaction progress via TLC. Adjust stoichiometry (1.2:1 Grignard:aldehyde ratio) to minimize unreacted aldehyde.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the alcohol (-OH, δ 1.5–2.5 ppm), bromophenyl (δ 7.2–7.8 ppm), and butyl groups (δ 0.8–1.6 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 335.1) and fragments (e.g., loss of H₂O) .
  • X-ray Crystallography: Single-crystal analysis using SHELX software (SHELXL for refinement) determines absolute configuration and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation improves resolution .

Basic: How is the biological activity of this compound initially screened in academic research?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Antimicrobial Screening: Disk diffusion assays with E. coli and S. aureus; MIC values calculated via broth microdilution .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves (24–72 hr exposure) .
    Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only samples.

Advanced: How can enantioselective synthesis of this compound be achieved, and how is enantiomeric excess (ee) quantified?

Methodological Answer:

  • Catalytic Asymmetric Addition: Use chiral ligands (e.g., MIB ) with Zn catalysts to induce stereochemistry during Grignard addition. Reaction at -20°C enhances ee .
  • Analysis:
    • HPLC: Chiral columns (e.g., AS-H) with isocratic elution (hexane/isopropanol 95:5). Calculate ee from peak areas (e.g., 90% ee for major enantiomer) .
    • Polarimetry: Compare observed rotation with literature values for enantiopure standards .

Advanced: What computational approaches (e.g., DFT) predict this compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G * level. Analyze frontier orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
  • Molecular Electrostatic Potential (MEP): Identify regions prone to halogen bonding (bromine σ-hole) and hydrogen bonding (hydroxyl group) .
  • Docking Studies: Use AutoDock Vina to simulate binding to protein targets (e.g., cytochrome P450). Validate with MD simulations (NAMD, 100 ns trajectories) .

Advanced: How does the meta-bromine substituent influence reactivity compared to para/ortho analogs?

Methodological Answer:

  • Steric Effects: Meta substitution reduces steric hindrance during nucleophilic aromatic substitution (SNAr), enabling reactions with bulkier nucleophiles (e.g., tert-butylamine) .
  • Electronic Effects: Bromine’s electron-withdrawing effect activates the ring for SNAr but deactivates it for electrophilic substitution. Comparative kinetic studies (Hammett plots) quantify substituent effects .
  • Biological Impact: Meta-bromine enhances hydrophobic interactions in enzyme active sites (e.g., 30% higher binding affinity than para-bromo analogs in CYP3A4 assays) .

Advanced: What mechanistic insights explain unexpected byproducts in its substitution reactions?

Methodological Answer:

  • Competing Pathways: In SNAr with amines, trace water leads to hydrolysis byproducts (e.g., ketone formation). Use anhydrous DMF and molecular sieves to suppress this .
  • Radical Pathways: Under UV light, bromine may abstract hydrogen, forming aryl radicals. Add radical inhibitors (TEMPO) to confirm .
  • Analysis: LC-MS/MS identifies byproducts (e.g., m/z 317.0 for dehydroxylated species). Kinetic isotope effects (KIE) differentiate concerted vs. stepwise mechanisms .

Advanced: How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Methodological Answer:

  • Data Collection: High-resolution (<1.0 Å) X-ray data at synchrotron facilities reduce thermal motion artifacts. Use SHELXL for anisotropic refinement of oxygen and bromine atoms .
  • Hydrogen Bond Analysis: Identify O-H···π interactions (3.0–3.5 Å) and Br···H-N contacts (3.2 Å) using Mercury software. Compare with IR data (O-H stretch at 3400 cm⁻¹ vs. 3200 cm⁻¹ for H-bonded OH) .

Advanced: What molecular interactions drive its biological activity, and how are they validated?

Methodological Answer:

  • Halogen Bonding: Bromine forms σ-hole interactions with backbone carbonyls (e.g., in kinase ATP pockets). Validate via mutagenesis (e.g., Thr338Ala mutation reduces binding by 50%) .
  • Hydrogen Bonding: Hydroxyl group donates to catalytic residues (e.g., Asp86 in β-lactamase). Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH .
  • π-Stacking: 4-Butylphenyl group interacts with Phe residues. Fluorescence quenching assays using Trp-containing peptides confirm stacking .

Advanced: How is this compound utilized in catalytic applications, such as cross-coupling?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Convert to boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). Cross-couple with aryl halides (e.g., 4-iodoanisole) to generate biaryl derivatives .
  • Conditions: Optimize catalyst loading (2 mol% Pd), base (K₂CO₃), and solvent (toluene/water 3:1) for >80% yield. Monitor via GC-MS .
  • Chiral Retention: Ensure asymmetric center integrity by using mild conditions (room temperature, short reaction times) .

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